Product packaging for Lariatin B(Cat. No.:)

Lariatin B

Cat. No.: B1576222
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lariatin B is an antibacterial lasso peptide originally isolated from the Gram-positive bacterium Rhodococcus jostii K01-B0171 . It belongs to the ribosomally synthesized and post-translationally modified peptides (RiPPs) family, characterized by a unique three-dimensional "lasso" structure . This structure is formed by an isopeptide bond between the α-amino group of Gly1 and the γ-carboxyl group of Glu8, creating a macrolactam ring through which the C-terminal tail is threaded, conferring remarkable stability . This peptide exhibits specific growth inhibition against Gram-positive bacteria, particularly mycobacteria . In scientific studies, this compound has demonstrated an MIC (Minimum Inhibitory Concentration) value of 6.25 µg/ml against Mycobacterium smegmatis using the agar dilution method . Its structural analog, Lariatin A, shows even more potent activity against Mycobacterium tuberculosis , suggesting the potential of this class of compounds in tuberculosis research . The mechanism of action for some lasso peptides involves the inhibition of bacterial RNA polymerase (RNAP) by binding to and obstructing the secondary channel (NTP entrance channel), thereby halting transcription . This unique target makes lasso peptides a promising weapon in the fight against multi-drug-resistant bacteria (superbugs) . This compound consists of 20 L-amino acid residues with the sequence Gly-Ser-Gln-Leu-Val-Tyr-Arg-Glu-Trp-Val-Gly-His-Ser-Asn-Val-Ile-Lys-Gly-Pro-Pro and has a molecular formula of C₁₀₁H₁₅₃N₂₉O₂₇ and a molecular weight of 2205.5 Da . Research into lasso peptides like this compound is critical for developing new antibacterial agents with novel mechanisms of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antimicrobial

sequence

GSQLVYREWVGHSNVIKGPP

Origin of Product

United States

Discovery and Initial Characterization of Lariatin B

Isolation Source: Rhodococcus jostii K01-B0171 (formerly Rhodococcus sp. K01-B0171)

Lariatin B was isolated from the culture broth of the Gram-positive bacterium Rhodococcus jostii strain K01-B0171. kitasato-u.ac.jp This strain was initially identified as Rhodococcus sp. K01-B0171. nih.govacs.orgacs.orgnovoprolabs.comsemanticscholar.orgacs.org The bacterium was isolated from soil aggregates collected in Yunnan, China. researchgate.netnih.govphytojournal.comneptjournal.com Rhodococcus species are known for their diverse metabolic capabilities and have been explored as sources of various bioactive compounds, including antibiotics. phytojournal.com

Discovery Methodology: Activity-Guided Screening for Antimycobacterial Agents

The discovery of this compound was achieved through an activity-guided screening process specifically designed to identify microbial metabolites exhibiting inhibitory activity against Mycobacterium smegmatis. acs.orgacs.orgnih.gov This approach involves testing extracts or fractions from microbial cultures for a desired biological activity, and then systematically purifying the active components while monitoring the activity at each step. In the case of lariatins, the culture broth of Rhodococcus jostii K01-B0171 was subjected to various chromatographic separation techniques, including HP-20, ODS column chromatography, and high-performance liquid chromatography (HPLC), to isolate the active compounds. acs.orgresearchgate.net This process led to the separation and purification of two antimycobacterial peptides, designated lariatin A and this compound. nih.govacs.orgacs.orgresearchgate.netnih.gov

Detailed research findings regarding the isolation and purification process include the observation that lariatins A and B were obtained as pale yellow powders after purification. acs.org this compound consists of 20 L-amino acid residues and has a unique internal linkage between the γ-carboxyl group of Glu8 and the α-amino group of Gly1, contributing to its lasso structure. kitasato-u.ac.jpnih.govacs.orgacs.orgnovoprolabs.comacs.org The molecular formula for this compound has been determined as C101H153N29O27 with a molecular weight of 2205.52. novoprolabs.com

Historical Context of this compound Discovery in Antimicrobial Research

The discovery of lariatins A and B in the early 2000s occurred within a broader historical context marked by the increasing global challenge of antimicrobial resistance, particularly concerning Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). acs.orgetsu.edunih.govmdpi.com Tuberculosis remains a leading infectious cause of mortality worldwide, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has highlighted the urgent need for novel anti-TB agents with new mechanisms of action. acs.orgetsu.edumdpi.com

For decades prior to the discovery of lariatins, the development of new anti-TB drugs had been limited. acs.org This created a significant drive within antimicrobial research to explore diverse natural sources, including microbial metabolites, for potential new therapeutic leads. nih.govfrontiersin.org The discovery of lariatins, as novel antimycobacterial peptides with a unique lasso structure produced by a Rhodococcus strain, represented a contribution to this effort. kitasato-u.ac.jpacs.orgacs.orgresearchgate.netnih.govphytojournal.comneptjournal.comnih.gov Lasso peptides, in general, have attracted attention due to their unique interlocked structure, which confers remarkable stability and diverse biological activities, including antimicrobial properties. frontiersin.orgresearchgate.netresearchgate.net The identification of lariatins through activity-guided screening against Mycobacterium smegmatis, a non-pathogenic species often used as a model for M. tuberculosis, aligns with the historical strategy of using surrogate organisms in the initial stages of antimycobacterial drug discovery. acs.orgacs.orgnih.gov While lariatin A showed more potent activity against M. tuberculosis in initial tests, the discovery and characterization of both lariatin A and B from the same source provided valuable insights into this new class of antimycobacterial compounds. acs.orgnovoprolabs.comresearchgate.netnih.govphytojournal.comneptjournal.com

Detailed Research Findings: Antimycobacterial Activity

Initial research demonstrated that lariatins A and B exhibited growth inhibition against Mycobacterium smegmatis. kitasato-u.ac.jpacs.orgacs.orgnovoprolabs.comresearchgate.netnih.govphytojournal.comneptjournal.com The minimum inhibitory concentration (MIC) values determined by the agar (B569324) dilution method were 3.13 µg/mL for lariatin A and 6.25 µg/mL for this compound against M. smegmatis. acs.orgnovoprolabs.comresearchgate.netnih.govphytojournal.comneptjournal.com Further testing using the liquid microdilution method showed that lariatin A inhibited the growth of Mycobacterium tuberculosis with an MIC of 0.39 µg/mL. kitasato-u.ac.jpacs.orgnovoprolabs.comresearchgate.netnih.govphytojournal.comnih.govmdpi.com While specific MIC data for this compound against M. tuberculosis is less consistently reported in the initial discovery papers compared to lariatin A, its co-isolation and structural similarity suggest its relevance in the context of antimycobacterial research.

Interactive Data Table: Antimycobacterial Activity

Here is a summary of the initial antimycobacterial activity data for this compound (and Lariatin A for comparison), intended for presentation as an interactive data table:

CompoundTest OrganismMethodMIC (µg/mL)Source Citation
This compoundMycobacterium smegmatisAgar Dilution6.25 acs.orgnovoprolabs.comresearchgate.netnih.govphytojournal.comneptjournal.com
Lariatin AMycobacterium smegmatisAgar Dilution3.13 acs.orgnovoprolabs.comresearchgate.netnih.govphytojournal.comneptjournal.com
Lariatin AMycobacterium tuberculosisLiquid Microdilution0.39 kitasato-u.ac.jpacs.orgnovoprolabs.comresearchgate.netnih.govphytojournal.comnih.govmdpi.com

Detailed Research Findings: Structure

Structural elucidation studies, utilizing spectral analysis and advanced protein chemical methods, revealed that this compound is a cyclic peptide composed of 20 L-amino acid residues. kitasato-u.ac.jpnih.govacs.orgacs.orgnovoprolabs.com A defining feature of its structure is the internal isopeptide linkage formed between the γ-carboxyl group of glutamic acid at position 8 (Glu8) and the α-amino group of glycine (B1666218) at position 1 (Gly1). kitasato-u.ac.jpnih.govacs.orgacs.orgnovoprolabs.comacs.org This linkage, along with the threading of the C-terminal tail through the macrocyclic ring, creates the characteristic "lasso" structure typical of this class of peptides. kitasato-u.ac.jpnih.govacs.orgacs.orgresearchgate.net The three-dimensional structure of the related lariatin A has been deduced from NMR data, confirming the lasso topology. kitasato-u.ac.jpnih.govacs.orgacs.org While the specific 3D structure of this compound is not as extensively detailed in the initial discovery reports as Lariatin A, its classification as a lariatin strongly implies a similar structural motif.

Interactive Data Table: this compound Composition and Structure

Here is a summary of the structural characteristics of this compound, intended for presentation as an interactive data table:

FeatureDescriptionSource Citation
Amino Acid Count20 L-amino acid residues kitasato-u.ac.jpnih.govacs.orgacs.orgnovoprolabs.com
Structure TypeCyclic peptide with a lasso structure kitasato-u.ac.jpnih.govacs.orgacs.orgresearchgate.net
Internal LinkageIsopeptide bond between γ-carboxyl of Glu8 and α-amino of Gly1 kitasato-u.ac.jpnih.govacs.orgacs.orgnovoprolabs.comacs.org
Molecular FormulaC101H153N29O27 novoprolabs.com
Molecular Weight2205.52 novoprolabs.com

Biosynthetic Pathway Elucidation of Lariatin B

Identification and Cloning of the Lariatin Gene Cluster (larABCDE)

The larABCDE gene cluster, spanning approximately 4.5 kb, was identified and cloned from Rhodococcus jostii K01-B0171 through techniques such as random transposition mutagenesis and colony hybridization. researchgate.netwilddata.cnnih.gov This cluster contains five open reading frames (ORFs): larA, larB, larC, larD, and larE. researchgate.netwilddata.cnnih.govresearchgate.net Early studies proposed that the linear precursor peptide LarA is processed by LarB, LarC, and LarD, with the mature lariatin being exported by LarE. researchgate.netwilddata.cnnih.gov Notably, the larC gene is considered unique to the lariatin gene cluster in Gram-positive bacteria, as a corresponding protein is not found in the biosynthetic clusters of microcin (B1172335) J25 or capistruin (B1577615) in Gram-negative bacteria. researchgate.net

Role of larA as the Precursor Peptide Gene

The larA gene encodes the precursor peptide for lariatin B. acs.orgresearchgate.netwilddata.cnresearchgate.netresearchgate.netnih.gov This precursor peptide is a ribosomally synthesized linear peptide that undergoes post-translational modifications to become the mature lasso peptide. princeton.eduacs.orgnih.govacs.orgresearchgate.netkitasato-u.ac.jpresearchgate.net Sequence analysis of larA revealed that it encodes a 46-amino acid precursor peptide. researchgate.netnih.gov This precursor contains both a leader peptide and the core peptide that will form the mature this compound. acs.orgnih.govacs.orgresearchgate.netrsc.org

Functions of Maturation Enzymes: LarB1, LarB2, and LarC

The maturation of the LarA precursor peptide into this compound involves the action of several enzymes encoded within the lar gene cluster. In the case of lariatin biosynthesis, the B enzyme activity, typically performed by a single protein in many lasso peptide systems, is split between two proteins, LarB1 and LarB2. acs.orgnih.govacs.orgresearchgate.netresearchgate.netnih.govacs.org Both LarB1 and LarB2 are required for lariatin biosynthesis. nih.govacs.orgnih.gov Additionally, LarC plays a crucial role in the process. wilddata.cnresearchgate.netresearchgate.net

Proteolytic Cleavage Activity of B Enzymes (LarB2 as Cysteine Protease)

Proteolytic cleavage of the leader peptide from the precursor protein is a critical step in lasso peptide biosynthesis. princeton.eduacs.orgnih.govacs.orgresearchgate.netresearchgate.net In the lariatin system, this function is primarily attributed to LarB2. acs.orgnih.govacs.orgresearchgate.netnih.gov LarB2 contains the cysteine catalytic triad, which is characteristic of cysteine proteases responsible for cleaving the leader peptide. acs.orgnih.govresearchgate.netresearchgate.netacs.org This cleavage generates the free N-terminus of the core peptide, which is essential for the subsequent macrolactam ring formation. princeton.eduacs.orgnih.gov

Isopeptide Bond Formation by C Enzymes (LarC as ATP-dependent Macrolactam Synthetase)

The formation of the characteristic macrolactam ring in lasso peptides involves the creation of an isopeptide bond between the N-terminal amino group of the core peptide and the side chain of an aspartate or glutamate (B1630785) residue. princeton.edunih.govresearchgate.netcore.ac.uk This ATP-dependent cyclization is catalyzed by C enzymes. princeton.eduacs.orgnih.govacs.orgresearchgate.netresearchgate.net LarC is the enzyme responsible for this isopeptide bond formation in lariatin biosynthesis, functioning as an ATP-dependent macrolactam synthetase. wilddata.cnresearchgate.netresearchgate.net LarC has been shown to be essential for lariatin production through complementation experiments. acs.orgresearchgate.netresearchgate.net

Precursor Peptide Recognition by LarB1 (PqqD Homologue)

LarB1 plays a key role in recognizing and binding to the precursor peptide LarA. acs.orgnih.govacs.orgresearchgate.netnih.gov LarB1 is a homologue of PqqD, a protein known to bind RiPP peptide precursors to facilitate their modification. acs.orgnih.govacs.orgresearchgate.netnih.govacs.orgu-tokyo.ac.jp These PqqD homologues function as RiPP precursor protein recognition elements (RREs). nih.govacs.orgu-tokyo.ac.jp LarB1 binds to the leader peptide region of LarA with sub-micromolar affinity. acs.orgnih.govacs.orgresearchgate.netnih.gov Research using photocrosslinking and mass spectrometry has shown that LarB1 interacts with a conserved motif within the LarA leader peptide and also binds to the core peptide region, potentially positioning it for processing by LarB2 and LarC. acs.orgnih.govacs.orgresearchgate.netnih.gov

Role of LarE in Export (ABC Transporter)

Following maturation, the mature this compound peptide is exported from the producing cell. This transport is mediated by LarE, which is an ABC transporter. acs.orgresearchgate.netwilddata.cnresearchgate.netnih.gov ABC transporters are commonly involved in the efflux of mature lasso peptides and can also contribute to immunity in the producing organism. princeton.eduresearchgate.netnih.govcore.ac.uk

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound54632475
Lariatin A16132131
Microcin J2512976172
Capistruin16132130
Pyrroloquinoline quinone (PQQ)493
ATP5957

Data Tables

Based on the information available, a conceptual data table illustrating the roles of the lar genes and their products in this compound biosynthesis can be presented:

GeneProtein ProductProposed Function
larALarAPrecursor peptide (contains leader and core peptides)
larB1LarB1RiPP Precursor Protein Recognition Element (PqqD homologue), binds LarA
larB2LarB2Cysteine protease, cleaves leader peptide from core peptide
larCLarCATP-dependent macrolactam synthetase, forms isopeptide bond
larELarEABC transporter, exports mature this compound

This table summarizes the key players and their roles in the biosynthetic pathway of this compound as elucidated through genetic and biochemical studies.

Molecular Mechanisms of Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for converting the linear precursor peptide LarA into the mature, structurally complex this compound researchgate.netnih.gov. The basic PTMs in lasso peptide biosynthesis involve the removal of the leader peptide from the ribosome-derived linear precursor and the formation of a macrolactam ring through ATP-dependent cyclization researchgate.netnih.gov.

In the lariatin system, the split B enzyme plays a key role in the initial processing. LarB1 binds to the leader peptide of the lariatin precursor protein LarA with sub-micromolar affinity acs.orgacs.org. This binding is crucial for positioning the precursor for subsequent processing nih.gov. Photocrosslinking experiments have shown that the LarA leader peptide interacts with a conserved motif within LarB1, and unexpectedly, the core peptide of LarA also binds to LarB1 in several positions acs.orgnih.gov. This interaction likely helps to line up the precursor peptide substrate for cleavage by LarB2 nih.gov.

LarB2, containing the cysteine catalytic triad, is responsible for the proteolytic cleavage between the leader peptide and the core peptide of LarA acs.orgacs.org. This cleavage generates a free N-terminus on the core peptide nih.gov.

The subsequent step involves the formation of the macrolactam ring. This is catalyzed by a cyclase enzyme, which in the lariatin system is encoded by larB (originally larC was referred to as larB in some contexts, but the current nomenclature standard refers to the cyclase as C and the split protease as B1 and B2) researchgate.netresearchgate.netnii.ac.jp. This enzyme catalyzes the formation of an isopeptide bond between the α-amine of the N-terminal amino acid of the core peptide and the carboxyl group of an aspartate or glutamate residue located typically at position 7, 8, or 9 of the core peptide nih.govnii.ac.jp. This cyclization forms the characteristic macrolactam ring through which the C-terminal tail is threaded researchgate.netnih.gov.

While the core PTMs involve leader peptide cleavage and macrolactam formation, other modifications can occur in different lasso peptides nih.gov. However, for this compound, the primary defining PTMs are these two steps leading to the lasso structure. The conversion of this compound to lariatin A involves further hydrolysis of the C-terminus, likely by an unspecific peptidase researchgate.net.

Comparative Analysis with Other Lasso Peptide Biosynthetic Systems

This compound biosynthesis shares common features with other lasso peptide biosynthetic systems but also exhibits distinct characteristics, particularly concerning the B enzyme. Lasso peptides are broadly classified based on their biosynthetic machinery nih.gov. While many lasso peptide gene clusters encode a single, intact B protein responsible for leader peptide cleavage, the lariatin system features a split B enzyme, consisting of LarB1 and LarB2 nih.govacs.orgpnas.org. This split B protein is also observed in the biosynthetic clusters of other lasso peptides such as lassomycin, streptomonomicin, sviceucin, and paeninodin, particularly in those from Gram-positive bacteria nih.govpnas.org.

The split B system in lariatin, where LarB1 acts as a leader peptide recognition element (RRE) and LarB2 contains the catalytic protease domain, is a notable difference compared to systems like that of microcin J25 (MccJ25), where a single protein, McjB, performs both recognition and cleavage nih.govnih.govpnas.org. Studies have shown that the B1 proteins from split systems, including lariatin, specifically bind to the leader sequences of their precursor peptides frontiersin.org. This suggests a mechanism where the standalone RRE (B1) initially recognizes and binds the leader peptide, facilitating its delivery to the B2 protein for proteolytic processing frontiersin.org.

The interaction between the B1 protein and the leader peptide, as well as the core peptide, highlights a potential mechanism for substrate recognition and orientation for processing by the B2 and C enzymes acs.orgnih.gov. This is in contrast to systems with an intact B protein, where the recognition and catalytic domains are part of a single polypeptide nih.gov.

Furthermore, while some lasso peptides undergo additional tailoring modifications such as methylation or phosphorylation, lariatin A is described as having no tailoring modification, although the C-terminal hydrolysis to yield lariatin A from this compound can be considered a processing step researchgate.netnih.gov. The structural genes of lassomycin, another anti-tuberculosis lasso peptide, share high homology with the associated genes of lariatin, suggesting a similar basic biosynthetic mechanism despite the presence of tailoring modifications in lassomycin nih.gov.

The comparative analysis of lariatin biosynthesis with other systems provides insights into the diversity of mechanisms employed for lasso peptide maturation and the specific roles of the split B proteins in substrate recognition and processing nih.govpnas.orgfrontiersin.org.

Structural Analysis and Topology of Lariatin B

Primary Sequence Determination of Lariatin B

The primary sequence of this compound consists of 20 L-amino acid residues. acs.orgkitasato-u.ac.jpnih.govthieme-connect.com Initial estimations of the C-terminal sequence were made using MS fragmentation data. acs.orgresearchgate.net However, nucleotide sequence analysis of the larA gene, which encodes the precursor peptide of lariatins, provided a more accurate determination of the C-terminal sequence. researchgate.netnih.gov This analysis revealed a "-Pro-Gly-Pro" sequence at the C-terminus of this compound, differing from an earlier estimation of "-Gly-Pro-Pro". acs.orgresearchgate.net The open reading frame (ORF) of larA encodes a 46 amino acid precursor for both Lariatin A and B. researchgate.net

Distinctive Lasso Structure: Macrolactam Ring and Threaded Tail

This compound adopts a characteristic "lasso" structure, a defining feature of this class of peptides. researchgate.netacs.orgkitasato-u.ac.jpnih.govthieme-connect.com This structure is formed by a macrolactam ring and a C-terminal tail that is threaded through this ring. acs.orgnih.govresearchgate.netchemrxiv.org The macrolactam ring is formed by an internal isopeptide linkage. acs.orgfrontiersin.orgresearchgate.netchemrxiv.orgnih.gov

Formation of the Internal Isopeptide Linkage (Glu8 and Gly1)

A key element of the lasso structure in this compound is the formation of an internal isopeptide bond. acs.orgkitasato-u.ac.jpnih.govthieme-connect.comresearchgate.netnih.gov This linkage occurs between the α-amino group of the N-terminal Glycine (B1666218) (Gly1) and the γ-carboxyl group of Glutamic acid at position 8 (Glu8). acs.orgkitasato-u.ac.jpnih.govthieme-connect.com This cyclization event creates the macrolactam ring. acs.orgnih.govresearchgate.net The formation of this isopeptide bond is catalyzed by specific enzymes during the post-translational modification of the linear precursor peptide. kitasato-u.ac.jpfrontiersin.orgacs.org

Identification of the Tail Segment and Ring Segment

In this compound, the macrolactam ring is formed by the N-terminal segment of the peptide. Based on the isopeptide linkage between Gly1 and Glu8, the ring segment comprises residues Gly1 through Glu8. acs.orgkitasato-u.ac.jpnih.gov The remaining portion of the peptide forms the tail segment, which is threaded through the macrolactam ring. acs.orgnih.govresearchgate.netchemrxiv.org For Lariatin A, which has 18 residues, the tail segment is identified as residues Trp9 through Pro18. acs.orgkitasato-u.ac.jpnih.gov Given that this compound has 20 residues and an insertion compared to Lariatin A, its tail segment is longer and also passes through the ring. acs.org

Advanced Structural Elucidation Techniques (e.g., NMR Spectroscopy for Lariatin A, MS/MS fragmentation for sequence)

The structural elucidation of lariatins, including this compound, has relied on advanced analytical techniques. Spectral analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, has been instrumental in determining the three-dimensional structure. acs.orgkitasato-u.ac.jpnih.gov While the 3D structure of Lariatin A was deduced from NMR data using dynamical simulated annealing, NMR is a standard technique for providing detailed structural information about organic and inorganic compounds, including peptides. acs.orgkitasato-u.ac.jpnih.govmdpi.com Mass spectrometry (MS), specifically tandem MS (MS/MS fragmentation), has been crucial for determining the amino acid sequence of lariatins by breaking down the peptide ions into characteristic fragments. acs.orgresearchgate.netmdpi.comnih.gov Protein chemical methods have also contributed to the structural analysis. acs.orgnih.gov

Conformational Stability Conferred by the Lasso Fold

The distinctive lasso fold of this compound provides remarkable conformational stability. nih.govfrontiersin.orgnih.gov This threaded topology makes lasso peptides, including lariatins, resistant to thermal denaturation and proteolytic degradation. acs.orgfrontiersin.orgskoltech.ruchemrxiv.orgnih.gov The stability is often enhanced by steric interactions from bulky amino acid residues, sometimes referred to as "plugs" or "steric locks," located above and below the macrolactam ring, which prevent the C-terminal tail from unthreading. frontiersin.orgchemrxiv.orgnih.govrsc.org This inherent stability is a significant factor in the favorable pharmacokinetic properties observed for lasso peptides and contributes to their potential as therapeutic agents. frontiersin.orgresearchgate.net

Biological Activities of Lariatin B in Pre Clinical Models

Antimycobacterial Activity Spectrum (in vitro)

In vitro studies have investigated the ability of Lariatin B to inhibit the growth of various mycobacterial species. nih.govresearchgate.netnovoprolabs.comresearchgate.netresearchgate.netmdpi.comprinceton.eduresearchgate.netresearchmap.jpresearchgate.net

Inhibition of Mycobacterium smegmatis Growth

This compound has shown inhibitory activity against Mycobacterium smegmatis. In agar (B569324) dilution assays, this compound exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml against M. smegmatis. nih.govresearchgate.netnovoprolabs.comresearchgate.netresearchgate.net This indicates that this compound can effectively suppress the growth of this fast-growing, non-pathogenic mycobacterium.

StrainMethodMIC (µg/ml)Source
M. smegmatis TakAgar Dilution6.25 nih.govresearchgate.netnovoprolabs.comresearchgate.net

Inhibition of Mycobacterium tuberculosis Growth (H37Rv strains, MDR strains if applicable)

Research indicates that while Lariatin A demonstrates potent inhibition of Mycobacterium tuberculosis H37Rv with an MIC of 0.39 µg/ml in liquid microdilution, this compound's activity against M. tuberculosis H37Rv has not been as extensively reported in the provided search results. nih.govnovoprolabs.comresearchgate.netmdpi.comnih.gov Some sources note that although both lariatin A and B are active against M. smegmatis, only lariatin A was tested against M. tuberculosis H37Rv in vitro in certain studies. researchgate.netmdpi.comnih.gov

Activity against other Non-Tuberculous Mycobacteria (e.g., M. avium, M. intracellulare, Mycobacteroies abscessus)

Lariatins, including this compound, have shown in vitro activity against other Non-Tuberculous Mycobacteria (NTM) such as Mycobacterium avium, Mycobacterium intracellulare, and Mycobacteroides abscessus. researchgate.netnih.govresearchgate.net Specific MIC values for this compound against these strains are not consistently detailed across the provided sources, with some studies focusing primarily on Lariatin A's activity against NTM in in vivo models. researchmap.jp However, the general activity of Lariatins against these important NTM pathogens has been reported. researchgate.netnih.govresearchgate.net

Selectivity Profile Against Other Microbial Pathogens

Lariatins A and B have demonstrated a degree of selectivity in their antimicrobial activity. rsc.orgresearchgate.netnih.govnih.gov Early studies indicated strong inhibition primarily against M. smegmatis among a panel of 14 tested microorganisms using a conventional paper disk assay. researchgate.net They displayed no activity against other bacterial and fungal test organisms in some evaluations. rsc.orgnih.gov This suggests a potential targeted activity towards the Mycobacterium genus, possibly due to interactions with their unique cell envelope. nih.gov

Efficacy in in vivo Non-Human Infection Models (e.g., Silkworm Model)

The therapeutic efficacy of this compound in in vivo non-human infection models has been explored, particularly using the silkworm model. While Lariatin A has shown therapeutic effects in silkworm models infected with M. smegmatis and My. abscessus, the specific in vivo efficacy of this compound in these models is less documented in the provided results. researchgate.netresearchmap.jpnih.govresearchgate.netdntb.gov.uamdpi.comimicams.ac.cn Some studies evaluating anti-NTM compounds in the silkworm model primarily highlight the efficacy of Lariatin A. researchmap.jpnih.govmdpi.comimicams.ac.cn

CompoundInfection ModelOutcomeSource
Lariatin AM. smegmatis silkwormTherapeutic effects (ED50; 0.5 µ g/larva ·g) researchmap.jp
Lariatin AMy. abscessus silkwormTherapeutic effects (ED50; 4.4 µ g/larva ·g) researchmap.jp
Lariatin AMy. abscessus silkwormTherapeutic efficacy nih.govmdpi.comimicams.ac.cn

While Lariatin A has demonstrated in vivo efficacy in silkworm models, further specific investigation into the in vivo activity of this compound in these or other non-human models would be beneficial to fully understand its therapeutic potential.

Mechanistic Investigations of Lariatin B Activity

Hypothesized Cellular Targets within Mycobacteria

Given the selective activity of lariatins against mycobacteria and their lack of activity against other bacteria and fungi, it is hypothesized that their cellular target is specific to mycobacteria. rsc.orgmdpi.com

Specificity Towards Mycobacterial Cell Wall Biosynthesis

A prominent hypothesis is that lariatins, including Lariatin B, target a step specific to mycobacterial cell wall biosynthesis. rsc.orgresearchgate.netmdpi.comresearchgate.net The mycobacterial cell wall is a unique and complex structure, rich in lipids like mycolic acids, arabinogalactan (B145846), and peptidoglycan, which contributes to the organism's virulence and resistance to many antibiotics. mdpi.comnih.gov The distinct architecture of the mycobacterial cell wall, differentiating it from other bacterial cell walls, supports the idea of a specific interaction with lariatins. rsc.orgmdpi.com This hypothesis is further supported by the observation that lariatins exhibit characteristics similar to known anti-tuberculosis drugs like ethambutol (B1671381) and isoniazid (B1672263), which also inhibit cell wall biosynthesis. researchgate.netmdpi.com Ethambutol, for instance, inhibits arabinogalactan synthesis by blocking arabinosyltransferase, while isoniazid inhibits mycolic acid synthesis. researchgate.netnih.gov

Potential Interference with Essential Bacterial Processes (e.g., RNA Polymerase, ClpC1 Protease, Lipid II, if relevant)

While the primary hypothesis points towards cell wall biosynthesis, other potential targets for lasso peptides in general have been identified, including RNA polymerase, the ClpC1 protease, and Lipid II. scholaris.caresearchgate.net However, for this compound specifically, the evidence strongly favors a cell wall target. Unlike some other lasso peptides such as microcin (B1172335) J25, capistruin (B1577615), acinetodin, and klebsidin which target RNA polymerase, or lassomycin which targets the ClpC1 ATPase, the available research on this compound primarily links its activity to the mycobacterial cell wall. rsc.orgmdpi.comscholaris.caresearchgate.netnih.gov Some lasso peptides, like siamycin I, are known to target the cell wall precursor lipid II, interfering with peptidoglycan biosynthesis. rsc.orgnih.gov While cell wall biosynthesis is implicated for lariatins, direct evidence of this compound specifically targeting Lipid II is not as explicitly stated as for other peptides like siamycin I or nisin A. rsc.orgmdpi.comnih.gov The Clp protease system, composed of ClpP and AAA+ unfoldases like ClpX and ClpC1, is essential for viability in mycobacteria and plays a role in protein degradation and stress response. frontiersin.orgelifesciences.org Lassomycin is known to target ClpC1, stimulating its ATPase activity but uncoupling it from proteolysis. rsc.orgnih.govresearchgate.net However, this compound's mechanism has not been directly linked to the ClpC1 protease in the same way as lassomycin.

Molecular Interactions with Putative Target Biomolecules

Although the precise molecular target of this compound within the mycobacterial cell wall biosynthesis machinery remains to be definitively identified and characterized, studies on the structure-activity relationship of Lariatin A, a closely related peptide, provide some insight into important residues for activity. Mutational analysis of Lariatin A has revealed that specific amino acid residues, such as Tyr6, Gly11, and Asn14, are crucial for its anti-mycobacterial activity. researchgate.netresearchgate.net Additionally, residues at positions 15, 16, and 18 in Lariatin A have been shown to enhance this activity. researchgate.netresearchgate.net The 3D structure of Lariatin A suggests interactions between residues like Tyr6 and Asn14, and substitutions at these positions can significantly affect activity, potentially by altering the functional structure required for target interaction. researchgate.net Asn14 is also thought to act as a "plug" stabilizing the tail region of Lariatin A, and its substitution can diminish activity. researchgate.net These findings suggest that specific structural features and residues within the lariatin peptide are critical for interaction with its putative target(s) in mycobacteria.

Mechanistic Pathways of Mycobacterial Growth Inhibition

The selective inhibition of mycobacterial growth by this compound is hypothesized to occur through interference with cell wall biosynthesis. rsc.orgresearchgate.netmdpi.comresearchgate.net By targeting a process essential and unique to mycobacteria, this compound disrupts the integrity and formation of the cell wall, which is vital for the survival and growth of these organisms. mdpi.comnih.gov While the exact steps or enzymes inhibited by this compound are still under investigation, the proposed mechanism aligns with the known importance of the cell wall as a target for effective anti-mycobacterial agents. mdpi.comoup.com Unlike some antimicrobial peptides that directly disrupt the cell membrane or target intracellular components like DNA or protein synthesis, the evidence available for lariatins points towards an effect on the complex process of cell wall construction. mdpi.comnih.govoup.com This interference likely leads to compromised cell wall structure, ultimately resulting in the inhibition of mycobacterial growth.

Structure Activity Relationship Sar Studies of Lariatin B

Identification of Key Residues for Antimycobacterial Activity

Mutational analysis has been a key strategy in identifying residues crucial for the antimycobacterial activity of lariatin. nih.govresearchgate.net

Mutational Analysis of Residues (e.g., Tyr6, Gly11, Asn14)

Studies involving single amino acid substitutions in lariatin have pinpointed specific residues essential for its activity against mycobacteria. For lariatin A, residues at positions Tyr6, Gly11, and Asn14 have been identified as critical for anti-TB activity. researchgate.netnih.govresearchgate.net Mutational analysis has revealed that alterations at these positions can significantly impact the peptide's ability to inhibit mycobacterial growth. nih.govresearchgate.net

Identification of Essential Residues for Biosynthetic Maturation and Production (e.g., Gly1, Arg7, Glu8, Trp9)

The biosynthesis of lasso peptides involves a series of enzymatic modifications of a precursor peptide. For lariatin, the maturation process requires specific residues in the core peptide to be recognized by the biosynthetic machinery encoded by the lar gene cluster. Mutational analysis of the precursor protein LarA has identified four amino acid residues in the core peptide of lariatin A that are essential for its maturation and production: Gly1, Arg7, Glu8, and Trp9. nih.govresearchgate.net Gly1 and Glu8 are involved in the formation of the internal isopeptide bond, creating the macrolactam ring. thieme-connect.comacs.org Arg7 and Trp9 are also critical for efficient biosynthesis, likely playing roles in recognition or processing by the maturation enzymes. nih.govresearchgate.net The lar gene cluster includes larA (precursor peptide), larB and larD (maturation enzymes, where the B enzyme is split into LarB1 and LarB2), and larE (exporter). thieme-connect.comresearchgate.netacs.orgnih.gov

Strategies for Rational Design of Lariatin B Analogs

Insights gained from SAR studies provide a basis for the rational design of this compound analogs with improved activity or other desirable properties. nih.gov By understanding which residues are critical for activity and biosynthesis, researchers can strategically modify the lariatin structure through genetic engineering or chemical synthesis. nih.govfrontiersin.org Strategies include site-directed mutagenesis of the larA gene to generate variants with altered amino acid sequences. nih.govfrontiersin.orgportlandpress.com This allows for the systematic exploration of how changes at specific positions affect antimycobacterial activity and production yield. nih.gov The goal is to design analogs with enhanced potency, broader spectrum of activity, or improved pharmacokinetic properties while maintaining the essential lasso structure and efficient biosynthesis. nih.govportlandpress.com

Computational Approaches in SAR Prediction and Validation

Computational methods are increasingly being employed to complement experimental SAR studies and facilitate the design of improved lasso peptides. nih.govresearchgate.net These approaches can include molecular docking, molecular dynamics simulations, and machine learning models. nih.govresearchgate.net Computational modeling can help predict the binding interactions between lariatin and its potential targets, providing insights into the mechanism of action and guiding the design of analogs with optimized binding affinity. Furthermore, computational tools can be used to predict the effect of mutations on peptide structure, stability, and activity, allowing for the in silico screening of a large number of potential analogs before experimental synthesis and testing. nih.gov While the provided search results mention computational approaches in SAR prediction in a broader context nih.govresearchgate.net, their specific application to this compound SAR prediction and validation is an active area where computational tools can significantly accelerate the discovery and optimization of lariatin-based antimycobacterials.

Here is a table summarizing key residues and their roles based on the search results:

Residue PositionResidue (Lariatin A)RoleReference(s)
1GlyBiosynthetic maturation/production nih.govresearchgate.net
6TyrAntimycobacterial activity researchgate.netnih.govresearchgate.netresearchgate.net
7ArgBiosynthetic maturation/production nih.govresearchgate.net
8GluBiosynthetic maturation/production nih.govresearchgate.net
9TrpBiosynthetic maturation/production nih.govresearchgate.net
11GlyAntimycobacterial activity researchgate.netnih.govresearchgate.netresearchgate.net
14AsnAntimycobacterial activity researchgate.netnih.govresearchgate.netresearchgate.net
15ValEnhancing activity researchgate.netnih.govresearchgate.netfrontiersin.org
16IleEnhancing activity researchgate.netnih.govresearchgate.netfrontiersin.org
17LysAntibacterial activity thieme-connect.comresearchgate.net
18ProEnhancing activity researchgate.netnih.govresearchgate.netfrontiersin.org

Note: While some studies specifically mention Lariatin A, the close structural and biosynthetic relationship with this compound suggests similar roles for corresponding residues.

Synthetic and Bioengineering Approaches to Lariatin B

Total Chemical Synthesis of Lariatin B

Total chemical synthesis of lasso peptides, including this compound, is challenging primarily due to the difficulty in achieving the correct threaded fold. researchgate.netnih.govrsc.org While significant progress has been made in peptide synthesis techniques like solid-phase peptide synthesis (SPPS), the formation of the intricate lasso structure remains a hurdle. nih.govgoogle.comnih.gov

The macrocyclic core of this compound is an 8-amino acid ring formed by an isopeptide bond between Gly1 and Glu8. acs.orgnih.govthieme-connect.com Efforts towards the total synthesis of this compound have involved the synthesis of this macrocyclic portion, which is an 8-amino acid, 28-membered ring.

The threaded tail segment of this compound consists of 12 amino acids. This segment passes through the macrocyclic ring. acs.orgnih.govthieme-connect.com The synthesis of this linear peptide portion is a prerequisite for attempting to form the complete lasso structure. Studies aimed at the total synthesis of this compound have focused on synthesizing this 12-amino acid side chain framework.

The synthesis of complex peptides like this compound faces several challenges, including the insolubility of long peptide chains, lengthy synthesis times, and the generation of chemical waste. nih.gov For lasso peptides specifically, the primary challenge in chemical synthesis is achieving the correct threaded topology with high yield. researchgate.netnih.govrsc.org Innovations in peptide synthesis, such as the strategic use of pseudoprolines and other secondary structure disruptors, have aided in the synthesis of longer and more complex peptides by improving efficiency and purity. neulandlabs.com However, achieving the specific lasso fold through purely chemical means remains difficult, with reported yields for the total synthesis of folded lasso peptides often being low. nih.gov

Synthesis of the Threaded Tail Segment

Reconstitution of this compound Biosynthesis in vitro

Understanding the native biosynthetic pathway of this compound in Rhodococcus jostii provides a basis for in vitro reconstitution. The biosynthesis of lasso peptides typically involves a precursor peptide (LarA in lariatin biosynthesis) and dedicated maturation enzymes. researchgate.netacs.orgnih.govnih.gov In Rhodococcus jostii, the lariatin biosynthetic gene cluster consists of five genes, larA to larE. nih.gov The precursor peptide LarA is processed by LarB, LarC, and LarD, and the mature lariatin is thought to be exported by LarE. nih.gov The B enzyme, responsible for leader peptide cleavage and isopeptide bond formation, is split into two proteins, LarB1 and LarB2, in the lariatin system. researchgate.netacs.orgnih.govacs.org LarB1 binds to the leader peptide of the LarA precursor. acs.orgnih.govacs.org Reconstitution of lasso peptide biosynthesis in vitro has been achieved for other lasso peptides like microcin (B1172335) J25, allowing for the study of reaction intermediates and kinetics. nih.govnih.gov Knowledge of split-B systems like lariatin's has been advanced through in vitro studies showing specific binding of B1 proteins to leader sequences. nih.govfrontiersin.org

Combinatorial Biosynthesis and Genetic Engineering for this compound Analog Generation

Combinatorial biosynthesis and genetic engineering are powerful approaches to generate structural analogs of this compound, potentially leading to compounds with improved properties. researchgate.netnih.govresearchgate.net The discovery of the lariatin biosynthetic gene cluster has provided a foundation for such efforts. researchgate.netnih.gov By manipulating the genes involved in the biosynthetic pathway, particularly the precursor peptide gene (larA) and the modifying enzymes, novel lariatin analogs can be generated. nih.govthieme-connect.com Site-directed mutagenesis on the precursor peptide gene has been used to create derivatives with amino acid substitutions at specific positions to study their impact on production and activity. researchgate.netthieme-connect.com This approach allows for systematic structure-activity relationship studies. researchgate.netnih.govthieme-connect.com

Heterologous Expression Systems for this compound Production (e.g., E. coli, Rhodococcus jostii deletion mutants)

Heterologous expression systems are valuable tools for producing lasso peptides, especially those that are poorly expressed in their native hosts or for harnessing cryptic gene clusters. researchgate.netfrontiersin.orgnih.govresearchgate.net Escherichia coli and Streptomyces strains are commonly used hosts for heterologous expression of lasso peptide gene clusters. frontiersin.orgnih.govrsc.orgnih.gov While heterologous expression of actinobacterial lasso peptide clusters in E. coli can be challenging, Streptomyces expression systems have proven useful. rsc.org For lariatin, a simple production system for generating amino acid substitutions has been established using a Rhodococcus jostii K01-B0171 ΔlarA deletion mutant. thieme-connect.com This system allows for the introduction of modified precursor peptide genes to produce lariatin variants. thieme-connect.com High production levels of lariatin have been reported using homologous expression in a Rhodococcus jostii mutant. researchgate.net

Advanced Analytical Methodologies for Lariatin B Research

High-Resolution Mass Spectrometry for Sequence Confirmation and Purity Analysis

High-resolution mass spectrometry (HRMS) is a fundamental tool in peptide research, providing precise mass measurements that are crucial for confirming the amino acid sequence and assessing the purity of a synthesized or isolated peptide like Lariatin B. HRMS can differentiate between molecules with very similar nominal masses, allowing for the detection of impurities, truncated sequences, or modified forms of the peptide. nih.gov

In the context of lasso peptides, tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is often employed. LC-MS/MS allows for the separation of complex mixtures and subsequent fragmentation of individual peptide ions. Analysis of the resulting fragmentation pattern (b- and y-ions) can confirm the amino acid sequence and the presence of post-translational modifications characteristic of lasso peptides, such as the isopeptide bond forming the macrolactam ring and the threaded tail. nih.govasm.org For this compound, HRMS has been used to confirm its structure and purity following purification steps. google.com

Biophysical Assays for Protein-Peptide Interaction Studies (e.g., Biolayer Interferometry, Photocrosslinking)

Understanding the biological function of this compound often involves studying its interactions with target proteins or other biomolecules. Biophysical assays are employed to quantify the binding affinity and kinetics of these interactions.

Biolayer Interferometry (BLI) is a label-free technique used to measure real-time binding interactions between molecules. One molecule (the ligand) is immobilized on a sensor tip, and the other molecule (the analyte) is allowed to bind in solution. Changes in the interference pattern of light reflected from the sensor tip indicate binding events, allowing for the determination of association and dissociation rates, and thus the equilibrium dissociation constant (Kd). nih.gov BLI has been successfully applied to study the binding of the lariatin precursor peptide LarA to the biosynthetic protein LarB1, providing quantitative data on their interaction. nih.govacs.org

Photocrosslinking is a technique used to identify and map interaction sites between molecules. It involves incorporating a photoreactive amino acid analog, such as p-azidophenylalanine (AzF), into one of the molecules. nih.govresearchgate.net Upon UV irradiation, the photoreactive group is activated and forms a covalent bond with interacting residues on the binding partner. The crosslinked complex can then be analyzed, often by mass spectrometry, to pinpoint the specific amino acids involved in the interaction. researchgate.netnih.gov Photocrosslinking experiments have been used to map the interaction between the lariatin precursor LarA and LarB1, providing spatial constraints that aid in modeling the complex. nih.govresearchgate.netnih.govrug.nl

High-Throughput Screening Platforms for Activity and SAR Studies

High-throughput screening (HTS) platforms are essential for rapidly evaluating the biological activity of large numbers of compounds or peptide variants and for conducting structure-activity relationship (SAR) studies. HTS involves the use of automated systems to perform assays on vast libraries of molecules, allowing for the identification of active compounds or residues critical for activity. genscript.commdpi.com

Future Research Directions and Potential Pre Clinical Applications of Lariatin B

Deeper Elucidation of Lariatin B's Specific Molecular Target in Mycobacteria

A critical area of future research involves precisely identifying the molecular target of this compound within mycobacterial cells. While Lariatin A and B exhibit selective inhibition of mycobacterial growth, suggesting a target specific to these organisms, the exact molecule or pathway remains to be fully elucidated. wikipedia.orgwikipedia.org Due to their specific activity against mycobacteria and the unique cell wall structure of these bacteria, it is hypothesized that lariatins may target a step specific to mycobacterial cell wall biosynthesis, similar to existing drugs like isoniazid (B1672263) and ethambutol (B1671381). wikipedia.orgwikipedia.org In contrast, another anti-mycobacterial lasso peptide, lassomycin, is known to target the ATP-dependent protease ClpC1P1P2. wikipedia.orgnih.govwikipedia.org Further research utilizing techniques such as target identification, pull-down assays, and genetic studies are necessary to pinpoint the specific molecular interaction responsible for this compound's antimycobacterial effect. Understanding this target is crucial for rational drug design and predicting potential resistance mechanisms.

Development of Novel this compound Derivatives with Enhanced Potency, Specificity, and Stability

The development of this compound derivatives with improved pharmacological properties is a significant area of ongoing and future research. Structure-activity relationship (SAR) studies, particularly on Lariatin A, have begun to reveal key amino acid residues important for anti-mycobacterial activity (e.g., Tyr6, Gly11, Asn14) and those that can enhance this activity (e.g., Val15, Ile16, Pro18). wikipedia.orgmims.commims.comfishersci.ca Leveraging these insights, researchers are exploring the creation of novel analogs through genetic engineering and site-directed mutagenesis of the larA gene, which encodes the lariatin precursor peptide. mims.comfishersci.camims.com These modifications aim to enhance the peptide's potency, improve its specificity for mycobacteria, and increase its stability against proteolytic degradation and other environmental factors. Heterologous expression systems are being investigated and optimized to facilitate the production of these derivatives in larger quantities, which is essential for further testing and development. wikipedia.orgfishersci.ca A heterologous expression system using a Rhodococcus jostii mutant has shown high production levels of lariatin (105 μg/mL). fishersci.ca

Exploration of Synergistic Effects with Existing Antimycobacterial Agents

Investigating the potential synergistic effects of this compound in combination with existing antimycobacterial agents is a promising avenue for future research. Combination therapy is a cornerstone of tuberculosis treatment to enhance efficacy, shorten treatment duration, and prevent the emergence of drug resistance. While the provided search results highlight synergistic effects observed with other antimicrobial peptides and standard antibiotics (e.g., protegrin-1 (B1576752) with isoniazid, ohmyungsamycins with rifabutin), specific studies on this compound combinations were not detailed. nih.govmims.com Future research should focus on in vitro and in vivo studies to evaluate whether combining this compound with first-line or second-line anti-TB drugs results in enhanced inhibitory effects against various mycobacterial strains, including drug-resistant isolates. Such studies could pave the way for novel combination regimens that improve treatment outcomes.

Optimization of Production Strategies for Scalable Supply

Achieving a scalable and cost-effective production method for this compound is crucial for its potential therapeutic application. As a ribosomally synthesized and post-translationally modified peptide (RiPP), its production is dependent on specific biosynthetic machinery encoded by gene clusters. wikipedia.orgwikipedia.orgwikidata.org The biosynthetic gene cluster for lariatins A and B has been cloned, which is a vital step towards optimizing production. wikipedia.org Research is ongoing to develop and refine heterologous expression systems, such as those in Rhodococcus jostii mutants or other suitable host organisms, to increase the yield and purity of this compound. wikipedia.orgfishersci.ca Advances in fermentation techniques, purification processes, and potentially synthetic biology approaches are necessary to ensure a sustainable and scalable supply of this compound for pre-clinical and clinical studies.

This compound as a Scaffold for Rational Drug Design

The unique lasso structure of this compound, characterized by a macrolactam ring and a threaded C-terminal tail, confers exceptional thermal and proteolytic stability. wikipedia.orgwikipedia.org This inherent stability, coupled with its demonstrated bioactivity, makes this compound an attractive scaffold for rational drug design. wikipedia.orgwikipedia.org The lasso peptide architecture is challenging to replicate through chemical synthesis alone, emphasizing the importance of biosynthetic and semi-synthetic approaches. wikipedia.org Future research can utilize the this compound scaffold to design and synthesize novel peptides or peptidomimetics with tailored properties. This could involve incorporating non-canonical amino acids, modifying the peptide backbone, or grafting epitopes onto the stable lasso structure to create compounds with improved target affinity, pharmacokinetic profiles, and reduced off-target effects. mims.comwikipedia.orgfishersci.ie

Q & A

Q. What methodologies address discrepancies in this compound’s reported cytotoxicity across cell lines?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum concentration). Use multiplex assays (e.g., ATP-based viability, caspase activation) to differentiate cytostatic vs. cytotoxic effects. Cross-reference with genomic databases (e.g., CCLE) to identify cell line-specific genetic vulnerabilities .

Data Contradiction Analysis

Q. How should researchers analyze conflicting data on this compound’s resistance development in bacterial strains?

  • Methodological Answer : Perform longitudinal resistance induction assays with stepwise sub-MIC exposure. Compare genomic mutations (via whole-genome sequencing) between resistant and susceptible strains. Use population analysis profiling (PAP) to quantify heteroresistance .

Q. What statistical frameworks reconcile variability in this compound’s pharmacokinetic parameters across preclinical species?

  • Methodological Answer : Apply allometric scaling to adjust for species differences in body mass and metabolic rate. Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability. Validate predictions with humanized liver models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.